molecular formula C9H11N3 B12965877 3-Amino-3-(3-methylpyridin-2-yl)propanenitrile

3-Amino-3-(3-methylpyridin-2-yl)propanenitrile

Cat. No.: B12965877
M. Wt: 161.20 g/mol
InChI Key: UUMVTGXWMXWJQN-UHFFFAOYSA-N
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Description

3-Amino-3-(3-methylpyridin-2-yl)propanenitrile is an organic compound with the molecular formula C9H11N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-methylpyridin-2-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with acrylonitrile in the presence of a base, followed by the addition of ammonia. The reaction conditions typically include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium or potassium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-methylpyridin-2-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines.

Scientific Research Applications

3-Amino-3-(3-methylpyridin-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-methylpyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(pyridin-2-yl)propanenitrile
  • 3-Amino-3-(2-methylpyridin-3-yl)propanenitrile
  • 3-Amino-3-(2-chloropyridin-3-yl)propanenitrile

Uniqueness

3-Amino-3-(3-methylpyridin-2-yl)propanenitrile is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

3-amino-3-(3-methylpyridin-2-yl)propanenitrile

InChI

InChI=1S/C9H11N3/c1-7-3-2-6-12-9(7)8(11)4-5-10/h2-3,6,8H,4,11H2,1H3

InChI Key

UUMVTGXWMXWJQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(CC#N)N

Origin of Product

United States

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